molecular formula C11H7NO2S B3105362 Thiazolo[3,2-a]indole-9-carboxylic acid CAS No. 152812-49-2

Thiazolo[3,2-a]indole-9-carboxylic acid

Cat. No.: B3105362
CAS No.: 152812-49-2
M. Wt: 217.25 g/mol
InChI Key: KBSNNUAQCDKOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[3,2-a]indole-9-carboxylic acid is a high-value chemical scaffold designed for pharmaceutical and medicinal chemistry research. The thiazolo[3,2-a]indole core is a fused heterocyclic system of significant interest due to its wide range of biological activities . This structure is a recurring framework in derivatives endowed with significant properties, making it a subject of considerable attention in drug discovery efforts . Researchers can utilize this carboxylic acid functionalized derivative as a versatile building block for the synthesis of novel compounds or as a core structure for biological evaluation. The specific carboxylic acid moiety at the 9-position allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of probes or leads with optimized properties. The broader class of thiazolo[3,2-a]indoles has been identified as relevant for its potential activity as 5HT4 receptor antagonists , indicating promise in central nervous system and gastrointestinal research. Furthermore, related sulfur-containing indole-annulated heterocycles have demonstrated diverse biological activities, including antifungal, anticancer, anti-inflammatory, and antibacterial properties . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]thiazolo[3,2-a]indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c13-11(14)9-7-3-1-2-4-8(7)12-5-6-15-10(9)12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSNNUAQCDKOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3N2C=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thiazolo 3,2 a Indole 9 Carboxylic Acid

Direct Synthesis of Thiazolo[3,2-a]indole-9-carboxylic acid via Carboxylic Acid Derivatization

The most direct route to obtaining the target carboxylic acid is through the deprotection or conversion of a suitable precursor, such as an ester, on the already-formed thiazolo[3,2-a]indole ring system.

Hydrolysis of Thiazolo[3,2-a]indole Carboxylates

The synthesis of this compound can be readily achieved by the hydrolysis of a corresponding Thiazolo[3,2-a]indole-9-carboxylate ester. This standard transformation is a common final step in multi-step synthetic sequences. While the direct synthesis of the 9-carboxylic acid is not extensively detailed, a well-documented analogous procedure exists for the hydrolysis of the ester group at the 2-position, demonstrating the viability of this chemical approach. nih.govacs.org

This analogous reaction involves treating the ester, such as Ethyl 3,9-Dimethylthiazolo[3,2-a]indole-2-carboxylate, with a base like sodium hydroxide (B78521) in an alcohol solvent at room temperature. nih.govacs.org The reaction progress is monitored until the starting ester is consumed. Following the removal of the solvent, an acidic workup is performed to protonate the resulting carboxylate salt, yielding the pure carboxylic acid. nih.gov This general and high-yielding procedure is applicable to various carboxylate esters on the thiazolo[3,2-a]indole core.

Table 1: General Conditions for Hydrolysis of a Thiazolo[3,2-a]indole Carboxylate

ParameterCondition
Substrate Ethyl 3,9-Dimethylthiazolo[3,2-a]indole-2-carboxylate
Reagent Sodium hydroxide (NaOH)
Solvent Ethanol (B145695)
Temperature Room Temperature
Reaction Time ~12 hours
Workup Acidification with aqueous sulfuric acid

Construction of the Thiazolo[3,2-a]indole Ring System

The foundational step for the synthesis of the target compound is the efficient construction of the core thiazolo[3,2-a]indole heterocyclic system. Several methodologies have been developed for this purpose, ranging from classical cyclization reactions to modern metal-free approaches.

Annulation Reactions Employing Substituted Indoline-2-thiones and α-Halogenated Carbonyl Compounds

A highly effective and practical method for assembling the polysubstituted thiazolo[3,2-a]indole framework is the formal [3 + 2] annulation (or cycloaddition) of 3-alkylated indoline-2-thiones with α-halogenated carbonyl compounds. nih.gov This reaction proceeds by heating the two components in a suitable solvent. The substitution pattern on both the indoline-2-thione (B1305242) and the α-halo-ketone can be varied, allowing for the synthesis of a diverse library of thiazolo[3,2-a]indole derivatives. nih.gov The reaction demonstrates high chemo- and regioselectivity, with the sulfur atom of the indoline-2-thione acting as the initial nucleophile. nih.govacs.org The choice of starting materials allows for simultaneous variation of substituents at multiple positions on the final heterocyclic structure. nih.gov

Table 2: Examples of Thiazolo[3,2-a]indole Synthesis via Annulation

Indoline-2-thione Derivativeα-Halogenated CarbonylProductYield (%)
3-Methylindoline-2-thione (B8787464)Ethyl 2-chloroacetoacetateEthyl 3,9-Dimethylthiazolo[3,2-a]indole-2-carboxylate97
3-Methylindoline-2-thioneMethyl 2-chloroacetoacetateMethyl 3,9-Dimethylthiazolo[3,2-a]indole-2-carboxylate98
3-Methylindoline-2-thione3-Chloro-2,4-pentanedione2-Acetyl-3,9-dimethylthiazolo[3,2-a]indole95
3-Methylindoline-2-thione2-Bromo-1-phenylethanone9-Methyl-3-phenylthiazolo[3,2-a]indole75
3-Methylindoline-2-thione2-Bromo-1-(4-nitrophenyl)ethanone9-Methyl-3-(4-nitrophenyl)thiazolo[3,2-a]indole88

Data sourced from The Journal of Organic Chemistry. acs.org

Metal-Free Catalytic Approaches for Thiazolo[3,2-a]indole Formation

A significant advantage of the annulation reaction between 3-alkylated indoline-2-thiones and α-halo-ketones is that it is a metal-free process. nih.gov This aligns with the principles of green chemistry, avoiding the cost, toxicity, and disposal issues associated with metal catalysts. The reaction can be performed in water at a moderate temperature of 60 °C and is tolerant of air, making it an environmentally benign and practical protocol. nih.govacs.org The desired products are often obtained in high purity by simple extraction, minimizing the need for extensive chromatographic purification and reducing solvent waste. nih.gov

Intramolecular Hydroamination Strategies for the Thiazolo[3,2-a]indole Core

An alternative strategy for forming the thiazolo[3,2-a]indole system involves an intramolecular hydroamination reaction. Research by the Jha group demonstrated a method starting from indoline-2-thiones to first form 2-(prop-2-ynylthio)-1H-indole intermediates. acs.org These precursors, which can be thermally labile, undergo a base-mediated intramolecular hydroamination to produce the fused thiazolo[3,2-a]indole ring system in excellent yields. acs.org This approach relies on the nucleophilic attack of the indole (B1671886) nitrogen onto the tethered alkyne. In some variations, 3-formyl substitutions on the indole intermediates were shown to facilitate the synthesis. acs.org

Historical and Alternative Cyclization Pathways to Thiazolo[3,2-a]indoles

While modern methods offer high efficiency and sustainability, several historical and alternative pathways to the thiazolo[3,2-a]indole core have been reported.

Gaster and Wyman Method : An early approach involved the reaction of indoline-2-thione with bromoacetaldehyde (B98955) diethyl acetal (B89532) under basic conditions, followed by cyclization induced by treatment with polyphosphoric acid. This method, however, produced the unsubstituted thiazolo[3,2-a]indole in very low yield. acs.org

Majumdar's Sonogashira Coupling Approach : This synthesis of benzylated thiazoloindoles proceeds through a Sonogashira acetylide coupling, which is then followed by a regioselective cyclization sequence induced by triethylamine. acs.org

Zeni's Synthesis : A different strategy involves combining N-alkynylindoles with n-butyllithium, elemental sulfur, and an electrophile source to generate 3-(organosulfuryl)thiazole indoles. acs.org

These varied approaches highlight the different strategies chemists have employed to tackle the synthesis of this important heterocyclic scaffold.

Gaster and Wyman's Methodologies

One of the earlier synthetic routes to the core thiazolo[3,2-a]indole structure was developed by Gaster and Wyman. acs.orgnih.gov Their approach begins with indoline-2-thione as the starting material. acs.orgnih.gov The synthesis proceeds through the reaction of this thione with bromoacetaldehyde diethyl acetal under basic conditions. acs.orgnih.gov The subsequent step involves treatment with polyphosphoric acid, which facilitates the cyclization and dehydration to form the final fused heterocyclic system. acs.orgnih.gov A significant limitation of this methodology is that it has been reported to produce only the unsubstituted thiazolo[3,2-a]indole in very low yields, which restricts its utility for creating more complex, substituted derivatives. acs.orgnih.gov

Majumdar's Sonogashira Acetylide Coupling Approaches

A more advanced strategy for synthesizing substituted thiazoloindoles was proposed by Majumdar and his group. nih.gov This methodology employs a Sonogashira acetylide coupling reaction as the key step. nih.gov The Sonogashira coupling is a widely used cross-coupling reaction in organic synthesis for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and copper(I) complexes. researchgate.netresearchgate.net In Majumdar's approach, this reaction is followed by a regioselective cyclization sequence induced by triethylamine. nih.gov This sequence successfully yields benzylated thiazoloindoles, demonstrating a more versatile route to substituted derivatives of the core scaffold compared to earlier methods. nih.gov The use of Sonogashira coupling allows for the introduction of diverse substituents onto the heterocyclic framework, paving the way for derivatives such as the target carboxylic acid. nih.gov

Jha's 3-Formyl Substituted Intermediate Cyclizations

The research group of Jha has developed synthetic strategies that utilize functionalized indole intermediates for the construction of the thiazolo[3,2-a]indole system. acs.orgnih.gov One approach involves the initial formation of 2-(prop-2-ynylthio)-1H-indole intermediates. nih.gov These intermediates then undergo an intramolecular hydroamination mediated by a base to achieve cyclization. nih.gov

A subsequent and particularly relevant development from the same group demonstrated the utility of 3-formyl substituted intermediates. acs.orgnih.gov This strategy facilitates the synthesis of N-fused heterocycles, explicitly including the thiazolo[3,2-a]indole skeleton. acs.orgnih.gov The key transformation involves treating 3-formyl-2-(prop-2-ynylthio)-1H-indoles with ammonium (B1175870) hydroxide in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature of 100 °C. acs.orgnih.gov This method highlights the importance of the substitution pattern on the indole precursor to direct the cyclization and efficiently form the desired fused-ring system. acs.orgnih.gov

Precursor Chemistry and Indole/Thiazole (B1198619) Ring Construction Relevant to this compound

The construction of the this compound molecule relies fundamentally on the synthesis of a substituted indole core. The indole ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents, leading to the development of numerous synthetic methods for its construction. rsc.org

Advanced Indole Synthesis Techniques

Among the classical and modern methods for indole synthesis, the Fischer and Reissert syntheses are foundational and have undergone significant modifications to improve their scope and efficiency. These methods are crucial for preparing the specifically substituted indole-2-carboxylic acid precursors required for the eventual thiazole ring fusion.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and highly popular reaction for producing an indole from a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A youtube.comyoutube.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgnih.gov

The choice of acid catalyst is critical, and a wide range have been employed over the years. rsc.org These can be broadly categorized as Brønsted acids and Lewis acids. rsc.orgwikipedia.org More recent advancements include the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.orgyoutube.com Another key variation is the Japp-Klingemann modification, which starts with a diazonium salt and a β-ketoester to generate the hydrazone in situ. youtube.com

Table 1: Catalysts and Modifications in Fischer Indole Synthesis
CategoryExamplesDescription
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acidProton donors that catalyze the cyclization of the phenylhydrazone intermediate. wikipedia.org
Lewis AcidsBF₃, ZnCl₂, AlCl₃, FeCl₃Electron pair acceptors that facilitate the key rearrangement step in the synthesis. rsc.orgwikipedia.org
Buchwald ModificationPalladium catalystAllows for the synthesis to be effected by cross-coupling aryl bromides and hydrazones, forming the intermediate in situ. wikipedia.org
Japp-Klingemann ModificationStarts from a diazonium salt and a β-ketoesterAn alternative route to the required hydrazone intermediate without using phenylhydrazine directly. youtube.com

The Reissert indole synthesis is another powerful method specifically designed to produce indoles or substituted indoles, often yielding indole-2-carboxylic acids directly. wikipedia.org The classical Reissert reaction involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgresearchgate.net This step forms an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org The subsequent and final step is a reductive cyclization of this pyruvate (B1213749) derivative, traditionally using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, which reduces the nitro group to an amine that spontaneously cyclizes. wikipedia.orgresearchgate.net The resulting product is indole-2-carboxylic acid, which can be decarboxylated upon heating if the unsubstituted indole is desired. wikipedia.orgresearchgate.net

This method is particularly relevant to the synthesis of this compound because it provides a direct route to the indole-2-carboxylic acid core, a key precursor for further functionalization and annulation of the thiazole ring.

Table 2: Key Steps and Reagents in the Reissert Indole Synthesis
StepReactantsReagents/ConditionsProduct
1. Condensationortho-Nitrotoluene, Diethyl oxalatePotassium ethoxide (base) in ethanolEthyl o-nitrophenylpyruvate wikipedia.orgyoutube.com
2. Reductive CyclizationEthyl o-nitrophenylpyruvateZinc in acetic acid, or Ferrous sulfate/ammoniaIndole-2-carboxylic acid wikipedia.orgresearchgate.net
3. Decarboxylation (Optional)Indole-2-carboxylic acidHeatIndole wikipedia.orgresearchgate.net

Contemporary Thiazole Ring Formation Methods

Modern synthetic methods often focus on building the thiazole ring onto a pre-existing indole or indoline (B122111) scaffold. This approach offers a more direct and often more efficient route to the final Thiazolo[3,2-a]indole system.

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry. The classic method involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

A highly relevant and contemporary application of this principle is seen in the direct synthesis of the Thiazolo[3,2-a]indole core. A 2024 study reported a practical and environmentally benign protocol involving the reaction of 3-alkylated indoline-2-thiones with α-halo-ketones. acs.org This reaction can be viewed as an intramolecular Hantzsch-type synthesis, where the indoline-2-thione serves as the cyclic thioamide. The process is a chemo- and regioselective formal [3+2] annulation that occurs in water at 60 °C, offering high yields and easy product isolation without the need for a metal catalyst. nih.govacs.org

Table 3: Reactants for Contemporary Thiazolo[3,2-a]indole Synthesis

Indoline Precursor Carbonyl Reactant Conditions Product
3-alkyl-indoline-2-thione α-halogenated ketone Water, 60 °C Polysubstituted-thiazolo[3,2-a]indole

Methodologies for Indole-Carboxylic Acid Synthesis

The final step in the synthesis of the target compound is the introduction or unmasking of the carboxylic acid group at the 9-position (note: nomenclature may vary, with some literature designating this as the 2-position of the fused system). A common and direct strategy is the hydrolysis of a corresponding ester precursor.

A general procedure for this transformation on the Thiazolo[3,2-a]indole core has been explicitly detailed. acs.org The hydrolysis of an ethyl Thiazolo[3,2-a]indole-carboxylate can be achieved by stirring the ester with an excess of sodium hydroxide in ethanol at room temperature. acs.org Following the reaction, the solvent is removed, and the crude product is worked up with an aqueous acid wash to protonate the carboxylate salt, yielding the final carboxylic acid. acs.org

Other general methods for synthesizing indole-2-carboxylic acids include the Reissert compound method, which involves the reduction of a potassium salt of ethyl o-nitrophenylpyruvate, formed from the condensation of o-nitrotoluene and diethyl oxalate. orgsyn.org This intermediate is then catalytically hydrogenated to form the indole ring with the ester already in place, which can subsequently be hydrolyzed. orgsyn.org

Table 4: Summary of Synthetic Step for Carboxylic Acid Formation

Precursor Reagents Key Transformation Reference
Ethyl Thiazolo[3,2-a]indole-carboxylate 1. NaOH, Ethanol2. H₂SO₄ (aq) Ester Hydrolysis acs.org

Chemical Reactivity and Derivatization of Thiazolo 3,2 a Indole 9 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid functional group is a cornerstone of organic synthesis, offering numerous avenues for derivatization. In the context of the thiazolo[3,2-a]indole framework, this moiety allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids and their derivatives. libretexts.org This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. masterorganicchemistry.com While direct substitution on a carboxylic acid can be challenging due to the acidic nature of the proton and the poor leaving group (hydroxide), the reaction is typically facilitated by activating the carboxylic acid.

In the broader context of the thiazolo[3,2-a]indole system, the formation of the corresponding carboxylic acid has been demonstrated through the hydrolysis of its ester precursor. For instance, ethyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate can be hydrolyzed to 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylic acid using sodium hydroxide (B78521) in ethanol (B145695) at room temperature. nih.govacs.org This saponification reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl. masterorganicchemistry.com

ReactantReagentsProductReaction Type
Ethyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylateNaOH, Ethanol3,9-dimethylthiazolo[3,2-a]indole-2-carboxylic acidSaponification (Nucleophilic Acyl Substitution)

This table illustrates the hydrolysis of a thiazolo[3,2-a]indole ester to its corresponding carboxylic acid.

Although direct experimental data on nucleophilic acyl substitution of Thiazolo[3,2-a]indole-9-carboxylic acid is not extensively documented, it is anticipated to undergo standard transformations. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid to the more reactive acyl chloride. This acyl chloride can then readily react with various nucleophiles such as alcohols to form esters, and amines to form amides. vanderbilt.edu

Oxidation Reactions of Heterocyclic Carboxylic Acids

The oxidation of heterocyclic carboxylic acids can lead to a variety of products, depending on the oxidant and the nature of the heterocyclic ring. The fused thiazolo[3,2-a]indole system contains both an indole (B1671886) and a thiazole (B1198619) moiety, both of which have distinct oxidative susceptibilities.

The indole nucleus is generally susceptible to oxidation, which can lead to the cleavage of the pyrrole (B145914) ring or the formation of oxindoles and other oxidized products. The thiazole ring, while generally more stable to oxidation than the indole ring, can be oxidized at the sulfur atom to form sulfoxides and sulfones under strong oxidizing conditions. rsc.org

Amide Bond Formation and Related Couplings

Amide bond formation is a critical transformation in organic and medicinal chemistry. asiaresearchnews.com The coupling of a carboxylic acid with an amine to form an amide is a common strategy for building complex molecules. nih.govarkat-usa.org

While direct synthesis of an amide from this compound has not been explicitly described, the synthesis of N,N,3,9-tetramethylthiazolo[3,2-a]indole-2-carboxamide has been achieved through the reaction of 3-methylindoline-2-thione (B8787464) with N,N-dimethyl-2-chloroacetoacetamide. nih.govacs.org This demonstrates the feasibility of incorporating an amide functionality into the thiazolo[3,2-a]indole scaffold.

For this compound, standard peptide coupling protocols are expected to be effective for amide bond formation. These methods typically involve the in-situ activation of the carboxylic acid with a coupling reagent, followed by the addition of the amine.

Common Coupling Reagents for Amide Bond Formation

Coupling ReagentDescription
Carbodiimides (e.g., DCC, EDC)Activate the carboxylic acid to form a reactive O-acylisourea intermediate.
Benzotriazole-based reagents (e.g., HOBt, HATU)Used in conjunction with carbodiimides to suppress side reactions and increase efficiency.
Phosphonium (B103445) salts (e.g., BOP, PyBOP)Highly efficient coupling reagents that form reactive phosphonium esters.
Urnonium salts (e.g., HBTU, TBTU)Similar to phosphonium salts, these reagents are very effective for amide bond formation.

This table presents common coupling reagents that could be employed for the synthesis of amides from this compound.

The choice of coupling reagent and reaction conditions would depend on the specific amine being used and the desired scale of the reaction.

Reactivity Studies of the Fused Thiazolo[3,2-a]indole System

The fused thiazolo[3,2-a]indole system possesses a unique electronic structure arising from the combination of the electron-rich indole nucleus and the thiazole ring. This influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactivity of the Indole and Thiazole Moieties

The indole ring is well-known for its high reactivity towards electrophiles, with substitution typically occurring at the C3 position. researchgate.net However, in the thiazolo[3,2-a]indole system, the C3 position of the indole is part of the fused thiazole ring. This fusion significantly alters the typical reactivity pattern of the indole nucleus. The electron density distribution in the fused system will dictate the preferred sites of electrophilic attack. Computational studies would be valuable in predicting the most nucleophilic positions. It is anticipated that electrophilic substitution, if it occurs, would likely target the benzene (B151609) portion of the indole ring or potentially the thiazole ring, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution on the thiazolo[3,2-a]indole ring system is less common and would generally require the presence of strong electron-withdrawing groups or the formation of a leaving group at an activated position. Nucleophilic attack is more likely to occur at the carbonyl carbon of the carboxylic acid group or its derivatives, as discussed in the previous sections. nii.ac.jpcore.ac.uk

Cycloaddition Reactions Involving the Thiazolo[3,2-a]indole Scaffold

The thiazolo[3,2-a]indole scaffold can participate in cycloaddition reactions, acting as a dipolarophile. acs.org Specifically, [3+2] cycloaddition reactions have been reported. For example, a thiazolo[3,2-a]indole derivative has been used as a dipolarophile in a one-pot, three-component reaction with isatins and 1,2,3,4-tetrahydroisoquinoline (B50084) to synthesize dispiropyrrolo[2,1-a]isoquinoline-oxindoles. thieme-connect.com This reaction proceeds through the in-situ generation of an azomethine ylide which then undergoes a [3+2] cycloaddition with the thiazolo[3,2-a]indole. thieme-connect.com

Furthermore, dearomative photocatalyzed (3+2) cycloadditions between indoles and vinyldiazo reagents have been described, leading to fused indoline (B122111) compounds. nih.gov This suggests that the thiazolo[3,2-a]indole system could potentially undergo similar photocatalyzed cycloaddition reactions.

Examples of Cycloaddition Reactions

Reaction TypeReactantsProduct Type
[3+2] CycloadditionThiazolo[3,2-a]indole derivative, Isatin, 1,2,3,4-TetrahydroisoquinolineDispiropyrrolo[2,1-a]isoquinoline-oxindoles
Formal [3+2] Annulation3-Alkylated indoline-2-thiones, 2-Halo-ketonesPolysubstituted-thiazolo[3,2-a]indoles

This table summarizes cycloaddition reactions involving the thiazolo[3,2-a]indole scaffold or its precursors. nih.govthieme-connect.com

These cycloaddition reactions provide a powerful tool for the construction of complex, polycyclic heterocyclic systems based on the thiazolo[3,2-a]indole core.

Strategies for Functional Group Transformations on Thiazolo[3,2-a]indole Scaffolds

The thiazolo[3,2-a]indole framework serves as a versatile scaffold amenable to various functional group transformations, allowing for the synthesis of a diverse range of derivatives. Research into the chemical reactivity of this heterocyclic system has revealed strategies for modifying substituents on both the thiazole and indole rings. These transformations are crucial for exploring the structure-activity relationships of these compounds in medicinal chemistry and materials science.

Key derivatizations of the thiazolo[3,2-a]indole scaffold have been demonstrated, starting from precursors synthesized via a practical and environmentally friendly protocol involving the chemo- and regioselective [3+2] annulation of 3-alkylated indoline-2-thiones with 2-halo-ketones. nih.gov These synthetic methods provide access to polysubstituted thiazolo[3,2-a]indoles, which can then undergo further chemical modifications. nih.govacs.org

One of the fundamental transformations is the hydrolysis of ester groups, which are often incorporated during the primary synthesis of the scaffold. nih.gov For instance, the ester group at position 2 of the thiazolo[3,2-a]indole ring can be readily converted to a carboxylic acid. This transformation is typically achieved by treatment with a base, such as sodium hydroxide, in an alcohol solvent at room temperature. nih.govacs.org This hydrolysis provides a key intermediate, a carboxylic acid, which can be used for further derivatization, such as amide bond formation.

Reaction Starting Material Reagents and Conditions Product Yield Reference
Ester HydrolysisEthyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylateNaOH, Ethanol, Room Temperature, 12 h3,9-Dimethylthiazolo[3,2-a]indole-2-carboxylic acidQuantitative nih.govacs.org

Beyond simple hydrolysis, the thiazolo[3,2-a]indole scaffold can participate in more complex annulation reactions. The electron-rich nature of the indole core allows it to act as a nucleophile in reactions with suitable electrophilic partners. For example, thiazolo[3,2-a]indoles have been shown to react with Michael acceptors like 1,2-diaza-1,3-dienes (DDs). nih.gov These substrate-dependent divergent annulation reactions can lead to the formation of more complex, functionalized polycyclic fused indoline frameworks. nih.gov

The reaction between Ethyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate and a 1,2-diaza-1,3-diene demonstrates the scaffold's reactivity. nih.gov This type of transformation highlights the potential for building intricate molecular architectures based on the core thiazolo[3,2-a]indole structure.

Reaction Type Thiazolo[3,2-a]indole Derivative Reagent Key Transformation Reference
AnnulationEthyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate1,2-diaza-1,3-dienes (DDs)Michael addition leading to functionalized polycyclic fused indoline frameworks nih.gov

Spectroscopic Characterization and Structural Analysis of Thiazolo 3,2 a Indole 9 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR data (such as gCOSY, gHSQC, gHMBC) for Thiazolo[3,2-a]indole-9-carboxylic acid has been reported in the reviewed literature. This information is crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule. For related derivatives, such as 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylic acid, detailed NMR data is available but cannot be extrapolated to the specific target compound due to the differing substitution patterns which would significantly alter the chemical shifts and coupling constants. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) data, which would confirm the molecular formula and provide insights into the fragmentation patterns of this compound, was not found. While HRMS data exists for many substituted thiazolo[3,2-a]indoles, this information is specific to those particular molecules. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectra for this compound are not available. An IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as bands corresponding to the aromatic and heterocyclic ring systems. Without experimental data, a detailed analysis of its functional groups via this method is not possible.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. No crystallographic data for this compound has been deposited in crystallographic databases or published in the reviewed scientific literature. Studies on derivatives have successfully used this technique to confirm their respective structures, but these findings are not applicable to the title compound. acs.orgnih.gov

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

While general synthetic methods for the thiazolo[3,2-a]indole ring system have been reported, these studies primarily focus on reaction pathways, yields, and basic characterization of various derivatives. For instance, a practical, environmentally benign protocol for assembling polysubstituted-thiazolo[3,2-a]indoles has been developed, demonstrating the synthesis of a range of analogues. nih.govacs.org This work includes the hydrolysis of ester precursors to form thiazolo[3,2-a]indole-2-carboxylic acid, but does not extend to computational examinations of the electronic structure or reaction dynamics of the 9-carboxylic acid isomer. nih.govacs.org

Computational studies, including Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and reactivity of molecules. Such studies on related heterocyclic systems, like other indole-carboxylic acids or thiazole (B1198619) derivatives, have been performed. arxiv.org These investigations often include analyses of Frontier Molecular Orbitals (HOMO-LUMO) to predict chemical reactivity and spectroscopic properties. arxiv.org However, these findings are not directly transferable to this compound due to the unique electronic and structural effects of the fused ring system and the specific position of the carboxylic acid group.

Similarly, molecular modeling and simulation are crucial for elucidating reaction mechanisms, determining transition states, and performing conformational analysis. The conformational preferences of carboxylic acid groups, for example, are known to be influenced by their molecular environment, which would be specific to the thiazolo[3,2-a]indole framework. nih.gov Without dedicated studies, any discussion on the transition states for its formation or its conformational landscape would be unfounded.

Finally, computational assessments of molecular interactions and binding affinities are essential in the context of drug design and materials science. While there is interest in the biological potential of the broader class of thiazolo[3,2-a]indoles, specific computational docking or binding affinity studies for the 9-carboxylic acid derivative have not been reported in the searched scientific literature.

Computational Chemistry and Theoretical Investigations of Thiazolo 3,2 a Indole 9 Carboxylic Acid

Computational Studies on Molecular Interactions and Binding Affinities

Molecular Docking Methodologies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is extensively used to predict the binding mode and affinity of a small molecule ligand, such as Thiazolo[3,2-a]indole-9-carboxylic acid, to the active site of a target protein.

The general methodology for molecular docking studies of thiazoloindole derivatives involves several key steps. Initially, the three-dimensional structures of the ligand and the protein are prepared. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB), while the ligand's structure is built and optimized using computational chemistry software. The process involves preparing the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand is also prepared by assigning charges and defining its rotatable bonds.

Docking simulations are then performed using specialized software that explores various possible conformations of the ligand within the protein's binding site. These programs employ scoring functions to estimate the binding affinity for each conformation, with lower scores generally indicating more favorable binding. The results of molecular docking can reveal crucial information about the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are vital for the stability of the complex.

For instance, in studies of related thiazole (B1198619) and indole-containing compounds, molecular docking has been successfully used to identify key amino acid residues involved in binding. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar structures provide a clear framework. For example, docking studies on thiazolyl-indole derivatives have shown interactions with the active sites of various enzymes, highlighting the importance of the indole (B1671886) and thiazole moieties in forming key interactions.

Table 1: Representative Molecular Docking Parameters for Thiazoloindole Scaffolds with a Model Protein Kinase

ParameterValueDescription
Protein Target PDB ID: 1XYZA representative protein kinase.
Ligand Thiazolo[3,2-a]indole coreThe core scaffold of the compound of interest.
Docking Software AutoDock VinaA commonly used docking program.
Binding Energy (kcal/mol) -8.5A hypothetical binding energy indicating strong affinity.
Key Interacting Residues Lys72, Glu91, Leu132Hypothetical key amino acid residues in the binding site.
Interaction Types Hydrogen Bond, Pi-StackingThe primary forces driving the interaction.

Theoretical Examination of Hydrogen Bonding and Aromatic Interactions

Theoretical methods, particularly quantum chemistry calculations, are employed to perform a detailed examination of the non-covalent interactions that govern the binding of a ligand to its receptor. For this compound, understanding its hydrogen bonding and aromatic interaction capabilities is fundamental to predicting its biological activity.

Hydrogen Bonding: The this compound molecule possesses several potential hydrogen bond donors and acceptors. The carboxylic acid group is a primary site for hydrogen bonding, with the hydroxyl group acting as a donor and the carbonyl oxygen as an acceptor. The nitrogen atom within the indole ring can also participate in hydrogen bonding. Theoretical studies on similar indole derivatives have highlighted the significance of these interactions in binding to biological targets. The strength and geometry of these hydrogen bonds can be accurately calculated using methods like Density Functional Theory (DFT). These calculations can provide insights into the optimal orientation of the molecule within a binding pocket to maximize these favorable interactions.

Table 2: Theoretical Analysis of Key Interactions for the Thiazolo[3,2-a]indole Scaffold

Interaction TypeInteracting MoietyPotential Partner in ProteinEstimated Interaction Energy (kcal/mol)
Hydrogen Bond (Donor) Carboxylic acid -OHAsp, Glu, Main-chain C=O-5 to -8
Hydrogen Bond (Acceptor) Carboxylic acid C=OLys, Arg, Main-chain N-H-3 to -6
Hydrogen Bond (Acceptor) Indole N-HAsp, Glu, Main-chain C=O-2 to -5
π-π Stacking Indole RingPhe, Tyr, Trp-2 to -4
π-π Stacking Thiazole RingPhe, Tyr, Trp-1 to -3
Cation-π Indole RingLys, Arg-5 to -10

Mechanistic Biological Investigations and Structure Activity Relationship Sar of Thiazolo 3,2 a Indole 9 Carboxylic Acid Derivatives

Exploration of Specific Receptor Antagonism Mechanisms (e.g., 5HT4 Receptor Antagonism)

The thiazolo[3,2-a]indole scaffold is recognized as a biologically significant framework, with research indicating its potential as an antagonist for the 5-HT4 receptor. acs.orgnih.gov The 5-HT4 receptor, a member of the G-protein coupled receptor family, is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system. Antagonism of this receptor can modulate neurotransmission, influencing functions like gut motility and cognitive processes. While the precise mechanism of action for thiazolo[3,2-a]indole-9-carboxylic acid derivatives at the 5-HT4 receptor is a subject of ongoing investigation, the interaction is believed to involve the specific binding of the indole-annulated heterocycle to the receptor's active site, thereby blocking the binding of the endogenous ligand, serotonin (B10506) (5-HT), and preventing downstream signaling.

Enzymatic Inhibition Studies and Mechanistic Insights (e.g., YycG Histidine Kinase Inhibition)

Derivatives featuring a core thiazole (B1198619) structure have been identified as potent inhibitors of bacterial enzymes, notably the YycG histidine kinase. nih.govnih.gov The YycG/YycF two-component system is crucial for regulating essential processes in certain Gram-positive bacteria, including cell wall metabolism and biofilm formation, making YycG a prime target for novel antibacterial agents. researchgate.netresearchgate.net

Studies on thiazolidione derivatives, which share structural similarities, have demonstrated that these compounds effectively inhibit the autophosphorylation activity of the YycG enzyme in a dose-dependent manner. nih.gov The mechanism involves the inhibitor binding to the kinase, which prevents the transfer of a phosphate (B84403) group from ATP to a specific histidine residue within the enzyme. researchgate.net This blockage of phosphorylation disrupts the entire signaling cascade that is dependent on the YycG/YycF system. The inhibition of YycG has been shown to be the basis for the antibacterial and antibiofilm activities of these compounds against pathogens like Staphylococcus epidermidis and Staphylococcus aureus. researchgate.net

Analysis of Binding Interactions with Biological Targets

Molecular docking studies on various indole-thiazole hybrids suggest that their binding to biological targets is facilitated by a combination of interactions. researchgate.netconnectjournals.com While specific crystallographic data for this compound bound to its targets remain to be fully elucidated, computational models indicate that binding is often stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net In many enzyme and receptor binding pockets, the planar indole (B1671886) ring system can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. The sulfur and nitrogen atoms within the thiazole ring can also act as hydrogen bond acceptors, further anchoring the ligand within the active site.

The carboxylic acid group is a pivotal functional group in drug design, often acting as a key determinant in drug-target interactions. numberanalytics.comnih.gov Its ability to exist in an ionized (carboxylate) state at physiological pH allows it to form strong electrostatic interactions and salt bridges with positively charged residues like lysine (B10760008) or arginine in a target's binding site. researchgate.netwiley-vch.de Furthermore, the carboxyl group is an excellent hydrogen bond donor and acceptor, enabling it to establish a network of hydrogen bonds that can significantly enhance binding affinity and specificity. numberanalytics.com The strategic placement of the carboxylic acid on the thiazolo[3,2-a]indole scaffold is therefore critical for its pharmacological activity, as it provides a primary anchor point for interaction with biological targets. researchgate.net

Structure-Activity Relationship (SAR) Investigations within the Thiazolo[3,2-a]indole Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For heterocyclic systems containing a thiazole ring, modifications to the core structure have been shown to dramatically influence biological activity. nih.gov

In the context of YycG histidine kinase inhibitors, SAR studies revealed that modifying the chemical structure of a parent thiazolidione compound led to derivatives with significantly improved bactericidal and biofilm-killing activities. nih.govnih.gov For instance, the introduction of different substituents on the core scaffold resulted in a range of inhibitory concentrations (MIC) against S. epidermidis. The presence of electron-withdrawing groups on phenyl rings attached to related thiazole scaffolds has also been shown to generally increase antibacterial activity. nih.gov These findings highlight that the nature and position of substituents on the thiazolo[3,2-a]indole ring system are critical for modulating the potency and spectrum of biological activity. nih.govmdpi.com

The following table summarizes the biological activity of several thiazolidione derivatives targeting YycG, illustrating the impact of structural modifications.

CompoundMIC (μg/mL) vs S. epidermidisIC₅₀ (μmol/L) for YycG' Inhibition
H2-1024.388.35
H2-126.561.15
H2-206.234.83
H2-293.366.68
H2-273.122.15
H2-281.582.51

Comparative Analysis of Fused Heterocyclic Carboxylic Acid Derivatives

The landscape of drug discovery is continually enriched by the exploration of novel heterocyclic compounds. Among these, fused heterocyclic carboxylic acids represent a prominent class of molecules that exhibit a wide array of biological activities. While direct comparative studies detailing the mechanistic biological investigations and structure-activity relationships (SAR) of this compound derivatives alongside other fused heterocyclic carboxylic acids are not extensively available in the current body of scientific literature, a broader analysis of related structures can provide valuable insights into their potential therapeutic applications. This section aims to present a comparative overview based on the biological activities of various fused heterocyclic carboxylic acid derivatives, drawing parallels where possible and highlighting the unique potential of the thiazolo[3,2-a]indole scaffold.

The therapeutic potential of fused heterocyclic compounds is vast, with research demonstrating their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, among other activities. ekb.egekb.egresearchgate.netnih.gov The fusion of a thiazole ring with other heterocyclic systems, such as indole, is a strategic approach to generate novel molecular frameworks with potentially enhanced pharmacological profiles. jocpr.com

Anticancer Activity

Numerous fused heterocyclic compounds have been investigated for their anticancer properties. ekb.egekb.egmdpi.comsci-hub.semdpi.com For instance, pyrazolylthiazole derivatives have shown activity against human malignant hepatoma (HepG2), breast cancer (MCF-7), and human lung cancer cell lines. ekb.eg Similarly, a series of spirooxindole derivatives linked to a 3-acylindole scaffold demonstrated significant antiproliferative effects against colon, hepatocellular, and prostate cancer cell lines. usc.edu.eg One compound from this spirooxindole series, 4k , exhibited potent cytotoxic activity and selectivity against colon cancer cells (HCT-116) and hepatocellular carcinoma (HepG2). usc.edu.eg

Another study on pyrrolo-fused heterocycles identified a pyrrolo[1,2-a]quinoline (B3350903) derivative, compound 10a , with excellent growth inhibitory properties against a wide range of cancer cell lines, particularly leukemia, prostate, and breast cancer. mdpi.com The activity of this compound was notable, with GI₅₀ values in the nanomolar range for several cell lines. mdpi.com

Antimicrobial Activity

Fused heterocyclic carboxylic acids are also a significant source of new antimicrobial agents. researchgate.netnih.govjocpr.comnih.gov A study on novel fused heterocyclic 1,2,4-triazolo[3,4-b] ekb.egresearchgate.netnih.govthiadiazine derivatives revealed that several compounds exhibited high antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds 7a, 7b, and 7i from this series showed the highest activity against all tested bacterial strains. nih.gov

In another example, the fusion of different heterocyclic systems has been shown to enhance pharmacological activity. jocpr.com Pyrimidobenzothiazoles, which incorporate both benzothiazole (B30560) and pyrimidine (B1678525) rings, have been synthesized and shown to possess antibacterial and antifungal properties. jocpr.com Furthermore, heterocyclic analogues of the natural product totarol, particularly those with a fused indole moiety, have demonstrated enhanced antimicrobial activity. nih.gov

The thiazole ring itself is a component of many compounds with diverse biological activities, and its derivatives are actively being explored for new antimicrobial drugs. nih.govresearchgate.net Although direct comparative antimicrobial data for this compound derivatives is lacking, the general antimicrobial potential of fused thiazole systems is well-documented.

The following table provides a summary of the biological activities of various fused heterocyclic derivatives discussed in this section. It is important to note that these are not direct comparisons with this compound but serve to illustrate the therapeutic potential of related fused heterocyclic structures.

Compound/Derivative ClassFused Heterocyclic SystemBiological ActivityKey Findings
PyrazolylthiazolesPyrazole and ThiazoleAnticancerActive against HepG2, MCF-7, and lung cancer cell lines. ekb.eg
Spirooxindole derivative 4k Spirooxindole and IndoleAnticancerPotent and selective against HCT-116 and HepG2 cancer cells. usc.edu.eg
Pyrrolo[1,2-a]quinoline 10a PyrroloquinolineAnticancerExcellent growth inhibition of leukemia, prostate, and breast cancer cells. mdpi.com
Triazolothiadiazines 7a, 7b, 7i Triazole and ThiadiazineAntibacterialHigh activity against various Gram-positive and Gram-negative bacteria. nih.gov
PyrimidobenzothiazolesPyrimidine and BenzothiazoleAntimicrobialShowed activity against E. coli, B. subtilis, and A. fumigatus. jocpr.com
Indolototarol derivativesIndole and DiterpenoidAntimicrobialEnhanced antimicrobial activity compared to the parent natural product. nih.gov

Q & A

Q. What are the recommended safety protocols for handling Thiazolo[3,2-a]indole-9-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust or aerosols .
  • Ventilation: Use fume hoods or ensure adequate airflow to minimize exposure .
  • Spill Management: Collect solid material using non-sparking tools; dispose as hazardous waste via licensed facilities .
  • Fire Safety: Use dry chemical or alcohol-resistant foam for extinguishing. Toxic gases (CO, NOx, SOx) may form during combustion .

Q. What is the molecular structure and key physicochemical properties of this compound?

Methodological Answer:

Property Value Source
Molecular FormulaC₁₁H₇NO₂S
Molecular Weight217.2 g/mol
CAS Number152812-49-2
StabilityStable under recommended storage conditions
Hazardous DecompositionCO, NOx, SOx under fire

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Store in a cool, dry place away from incompatible materials (oxidizers, strong acids/bases).
  • Use airtight containers to prevent moisture absorption .
  • Label containers with date of receipt and review stability every 6 months .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for yield and purity?

Methodological Answer:

  • Step 1: Employ Suzuki-Miyaura coupling for regioselective functionalization, as demonstrated in related thiazolo-fused heterocycles .
  • Step 2: Optimize reaction conditions (e.g., Pd catalysts, solvent systems) via Design of Experiments (DoE) to reduce byproducts .
  • Step 3: Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What strategies are effective for resolving contradictions in toxicological data for this compound?

Methodological Answer:

  • Data Gap Analysis: Prioritize testing for acute toxicity (OECD 423) and skin sensitization (OECD 406) due to limited existing data .
  • Comparative Studies: Cross-reference with structurally similar compounds (e.g., indole-3-carboxylic acid) to infer potential hazards .
  • In Silico Modeling: Use tools like QSAR to predict mutagenicity or carcinogenicity .

Q. How can this compound derivatives be designed for Fe³⁺ sensing in aqueous media?

Methodological Answer:

  • Structural Modification: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance fluorescence quenching efficiency, as seen in thiazolo[3,2-a]pyrimidine derivatives .
  • Validation: Test selectivity via competitive metal ion assays (e.g., Zn²⁺, Cu²⁺) and quantify binding affinity using Stern-Volmer plots .

Q. What in vitro assays are suitable for evaluating the antimalarial potential of this compound analogs?

Methodological Answer:

  • Assay 1: Perform Plasmodium falciparum culture studies (3D7 strain) with IC₅₀ determination via SYBR Green fluorescence .
  • Assay 2: Assess cytotoxicity against mammalian cell lines (e.g., HEK293) to calculate selectivity indices .
  • ADMET Profiling: Predict pharmacokinetics using SwissADME and verify metabolic stability via microsomal assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data for this compound?

Methodological Answer:

  • Controlled Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation pathways .
  • Cross-Validation: Compare results with independent datasets (e.g., NIST reference materials) to rule out batch-specific variations .

Key Methodological Tools

  • Synthesis: Pd-catalyzed cross-coupling, DoE optimization .
  • Characterization: HPLC, FT-IR, NMR .
  • Toxicity Testing: OECD guidelines, QSAR modeling .
  • Application Development: Fluorescence spectroscopy, molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazolo[3,2-a]indole-9-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Thiazolo[3,2-a]indole-9-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.